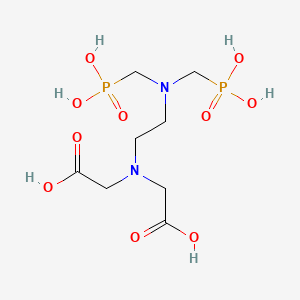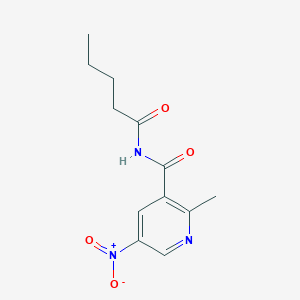
Tetramethylarsanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetramethylarsanium bromide is an organoarsenic compound with the chemical formula ( \text{C}4\text{H}{12}\text{AsBr} ) It is a quaternary arsonium salt, where the central arsenic atom is bonded to four methyl groups and one bromide ion
准备方法
Synthetic Routes and Reaction Conditions: Tetramethylarsanium bromide can be synthesized through the reaction of tetramethylarsine with bromine. The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the reactants and products. The general reaction is as follows: [ \text{(CH}_3)_4\text{As} + \text{Br}_2 \rightarrow \text{(CH}_3)_4\text{AsBr} ]
Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the synthesis generally involves the same principles as laboratory preparation but on a larger scale. This includes the use of larger reaction vessels, controlled environments to handle toxic and volatile chemicals, and purification processes to ensure the quality of the final product.
化学反应分析
Types of Reactions: Tetramethylarsanium bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetramethylarsine oxide.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.
Complex Formation: It can form complexes with various ligands, particularly those containing sulfur or nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Substitution: Halide exchange reactions can be carried out using sodium chloride or sodium iodide in an appropriate solvent.
Complex Formation: Ligands such as thiourea or pyridine can be used to form stable complexes.
Major Products Formed:
Oxidation: Tetramethylarsine oxide.
Substitution: Tetramethylarsanium chloride or iodide.
Complex Formation: Various organoarsenic complexes depending on the ligands used.
科学研究应用
Tetramethylarsanium bromide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organoarsenic compounds and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of arsenic-based drugs.
Industry: It is used in the production of specialty chemicals and materials, including semiconductors and catalysts.
作用机制
The mechanism of action of tetramethylarsanium bromide involves its interaction with various molecular targets. As a quaternary arsonium compound, it can interact with nucleophilic sites in biomolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes with biomolecules is a key aspect of its mechanism.
相似化合物的比较
Tetramethylarsine: Similar in structure but lacks the bromide ion.
Tetramethylarsine oxide: An oxidized form of tetramethylarsine.
Tetramethylarsanium chloride: Similar structure with chloride instead of bromide.
Tetramethylarsanium iodide: Similar structure with iodide instead of bromide.
Uniqueness: Tetramethylarsanium bromide is unique due to its specific reactivity and the presence of the bromide ion, which can influence its chemical behavior and interactions. Its ability to form stable complexes and undergo various chemical transformations makes it a valuable compound in research and industrial applications.
属性
CAS 编号 |
58548-87-1 |
|---|---|
分子式 |
C4H12AsBr |
分子量 |
214.96 g/mol |
IUPAC 名称 |
tetramethylarsanium;bromide |
InChI |
InChI=1S/C4H12As.BrH/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1 |
InChI 键 |
CKXMIAWYJUIRFD-UHFFFAOYSA-M |
规范 SMILES |
C[As+](C)(C)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole](/img/structure/B14611783.png)


![3-(3,4,5-Trimethoxyphenyl)pyrido[3,2-e][1,2,4]triazine](/img/structure/B14611807.png)







![2-hydroxy-4,4-dimethyl-1-[methyl(prop-2-ynyl)amino]-1-phenylpentan-3-one;oxalic acid](/img/structure/B14611861.png)

